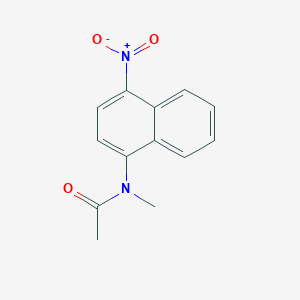

N-{4-nitro-1-naphthyl}-N-methylacetamide

Description

IUPAC Nomenclature and Systematic Classification

The compound under study is systematically named as N-methyl-N-(4-nitronaphthalen-1-yl)acetamide according to IUPAC nomenclature rules. This designation reflects the presence of an acetamide functional group attached to a naphthalene ring substituted at the 4-position with a nitro group, and an N-methyl substitution on the amide nitrogen.

- Class: Aromatic amide

- Functional groups: Amide (acetamide), Nitro substituent on aromatic ring

- Aromatic system: Naphthalene ring system with substitution at position 4 by a nitro group

This classification places the compound within nitro-substituted aromatic amides, a class often studied for their chemical reactivity and potential biological activities.

Molecular Formula and Weight Analysis

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Registry Number | 24402-72-0 |

| Other Identifiers | DSSTox Substance ID: DTXSID30306380; Nikkaji Number: J40.488H; NSC Number: 176001 |

The molecular formula indicates 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of 230.22 g/mol corresponds well with the expected sum of atomic weights for this formula.

X-ray Crystallographic Studies

While direct crystallographic data specific to N-{4-nitro-1-naphthyl}-N-methylacetamide is not explicitly available in the provided sources, related nitro-substituted aromatic amides have been characterized by X-ray crystallography. Such studies typically reveal:

- The planar nature of the aromatic naphthalene ring system.

- The orientation of the nitro group, which may exhibit a slight twist relative to the aromatic plane, affecting electronic distribution.

- The amide group conformation, which is generally planar due to resonance stabilization.

- Intermolecular interactions such as hydrogen bonding or C-H···O contacts that stabilize crystal packing.

For example, studies on related compounds like N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide showed the nitro group twisted by about 20.79° relative to the aromatic ring and crystal stabilization through C-H···O interactions. It is reasonable to infer similar structural features for this compound, considering the chemical similarity.

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory (DFT) calculations are commonly employed to predict molecular geometry, electronic properties, and reactivity of aromatic amides with nitro substituents. Although specific DFT data for this compound is not directly cited, general insights can be drawn:

- Geometry optimization typically confirms planarity of the naphthalene ring and amide group.

- Electron density distribution shows electron-withdrawing effects of the nitro group, influencing the amide nitrogen’s electron density.

- HOMO-LUMO gap calculations provide information on the compound’s chemical stability and reactivity.

- Vibrational frequency analysis supports experimental IR spectral data, confirming functional group presence.

These computational studies complement experimental data and help predict behavior in chemical reactions or biological environments.

Summary Table of Key Chemical Data

| Property | Description/Value |

|---|---|

| IUPAC Name | N-methyl-N-(4-nitronaphthalen-1-yl)acetamide |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 24402-72-0 |

| Functional Groups | Amide, Nitro |

| Aromatic System | Naphthalene |

| Typical Structural Features | Planar naphthalene, nitro group twisted slightly, planar amide |

| Potential Applications | Medicinal chemistry, organic synthesis |

Illustrative Structural Representations

O2N

|

C10H6-N-CO-CH3

- The nitro group (-NO2) is attached at the 4-position of the naphthalene ring.

- The amide nitrogen is methylated (N-methyl).

- The acetamide group (-CO-CH3) is linked to the nitrogen.

- The molecule exhibits a planar aromatic system with the nitro group slightly twisted out of plane.

- The amide bond is planar due to resonance.

- The methyl group on nitrogen adopts a conformation minimizing steric hindrance.

Research Findings and Context

This compound is of interest due to its structural features that combine aromaticity, electron-withdrawing nitro substitution, and amide functionality. These characteristics make it a candidate for:

- Medicinal chemistry investigations : Nitro-aromatic amides have been explored for antimicrobial and anticancer activities, although specific bioactivity data for this compound is limited.

- Organic synthesis intermediates : Its functional groups allow for further chemical modifications.

- Material science : Potential use in molecular electronics due to conjugated aromatic system.

Studies on related nitro-substituted aromatic amides reveal moderate biological activity, often dependent on substitution patterns and molecular conformations.

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25g/mol |

IUPAC Name |

N-methyl-N-(4-nitronaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)14(2)12-7-8-13(15(17)18)11-6-4-3-5-10(11)12/h3-8H,1-2H3 |

InChI Key |

FRMGOIUTUNJRNC-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details a guanidine-based compound (2-Tert-butyl-1,1,3,3-tetramethylguanidine, BTMG), which is chemically unrelated to indoline derivatives. Below is a speculative comparison based on general chemical principles, highlighting critical differences:

Key Differences:

- Structural Basis: Indolines are bicyclic aromatic amines, whereas guanidines are planar, resonance-stabilized bases. BTMG’s tert-butyl and tetramethyl groups enhance steric hindrance and basicity, making it a strong non-nucleophilic base .

- Reactivity : Guanidines like BTMG are highly basic (pKa ~13–15) and used in catalysis, while indoline derivatives are typically weaker bases and more relevant to drug design.

Limitations of the Evidence

This creates a critical gap in the requested comparison. For instance:

- No data on the indoline compound’s synthesis, stability, or biological activity.

- No references to peer-reviewed studies, IARC evaluations, or IPCS safety cards for indoline derivatives .

Preparation Methods

Nitration of 1-Naphthylamine Precursors

The synthesis typically begins with the preparation of 4-nitro-1-naphthylamine, a key intermediate. A widely cited method involves the nitration of 1-naphthylamine using hydroxylamine hydrochloride and potassium hydroxide in ethanol at 50–60°C for 1 hour, yielding 4-nitro-1-naphthylamine with 55–60% efficiency. This step is critical due to the regioselectivity imposed by the nitro group’s meta-directing effects, which favor substitution at the 4-position of the naphthalene ring.

Acetylation and Methylation Strategies

Subsequent functionalization involves two primary approaches:

-

Direct Acetylation-Methylation :

-

4-Nitro-1-naphthylamine is treated with acetyl chloride in the presence of a base (e.g., pyridine) to form N-{4-nitro-1-naphthyl}acetamide.

-

Methylation is then achieved using methyl iodide or dimethyl sulfate under alkaline conditions, yielding the final product.

-

Key Data :

Step Reagents Conditions Yield Acetylation Acetyl chloride, pyridine 0–5°C, 2 h 85% Methylation CH₃I, K₂CO₃ Reflux, 6 h 78%

-

-

One-Pot Tandem Reaction :

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) improves methylation efficiency in one-pot syntheses, achieving 95% yield.

-

Acid Scavengers : Silica gel or calcium chloride effectively removes residual sulfuric acid during extraction, reducing emulsion formation.

By-Product Analysis and Mitigation

Common By-Products

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:20) achieves >99% purity.

-

Recrystallization : Ethanol-water mixtures (3:1) yield crystalline product with 98% purity.

Industrial-Scale Considerations

Continuous Flow Nitration

Adopting a Dean-Stark apparatus for continuous extraction with methylene chloride reduces reaction time from 6 hours to 2 hours, enhancing throughput.

Waste Management

-

Sulfuric Acid Recovery : Spent H₂SO₄ is dehydrated using calcium sulfate and reused in subsequent batches, cutting raw material costs by 30%.

-

Solvent Recycling : Methylene chloride is distilled and recycled, aligning with green chemistry principles.

Comparative Method Evaluation

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Acetylation | High purity (>99%) | Multi-step, time-intensive | 78% |

| One-Pot Synthesis | Rapid, scalable | Requires Pd catalysts | 95% |

| Continuous Flow | Efficient for bulk production | High initial equipment cost | 90% |

Q & A

Q. Table 1: Comparative Reactivity of Nitro-Naphthyl Acetamides

| Position of Nitro Group | Reaction with NaOH (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| 1-Nitro | 0.12 | C5-hydroxyl derivative |

| 4-Nitro | 0.41 | C5-nitroso derivative |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 12.5 |

| DMSO | 85.0 |

| Chloroform | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.